

Application Note: Analytical Methods for Tridemorph Residue Detection in Fruit

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Compound of Interest

Compound Name: *Tridemorph*

Cat. No.: *B166831*

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Introduction

Tridemorph is a systemic fungicide used to control a variety of diseases in agricultural crops. Its presence in fruit commodities is regulated to ensure consumer safety. This application note provides detailed protocols for the determination of **tridemorph** residues in fruit matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described are intended for researchers, scientists, and professionals involved in food safety and quality control.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical tool for the quantification of trace-level contaminants in complex matrices. This section outlines a validated method for **tridemorph** analysis in fruits.

Principle

Fruit samples are first homogenized to ensure uniformity. **Tridemorph** residues are then extracted from the sample using an organic solvent, followed by a clean-up step to remove interfering matrix components. The purified extract is then injected into an LC-MS/MS system. The liquid chromatograph separates **tridemorph** from other compounds in the extract. The tandem mass spectrometer provides selective and sensitive detection and quantification of **tridemorph** based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for pesticide residue analysis in food due to its simplicity, speed, and effectiveness.^{[1][2]}

Experimental Protocol:

- Homogenization: Weigh 10 g of a representative portion of the fruit sample into a blender and homogenize. For dry fruits, a wetting step may be necessary prior to homogenization.^[3]
- Extraction:
 - Transfer 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.^[2]
 - Add 10 mL of acetonitrile.^[3]
 - Add a salt mixture, typically containing magnesium sulfate, sodium chloride, and buffering salts (e.g., trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate), to induce phase separation.^{[2][3]}
 - Shake vigorously for 1 minute.^{[2][3]}
 - Centrifuge at ≥ 3000 g for 5 minutes.^[3]
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
 - Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube.^[3]
 - The d-SPE tube contains a mixture of sorbents to remove interfering substances. A common combination for fruits includes primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences.^[3]
 - Vortex for 30 seconds.^[3]
 - Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.^[2]
- Final Extract Preparation:

- Collect the supernatant.[2]
- The extract may be diluted before injection into the LC-MS/MS system. For instance, a 10-fold dilution with deionized water is common.[3]
- Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[4]

Instrumental Analysis: LC-MS/MS

LC Parameters (Typical):

- Column: A C18 reversed-phase column is commonly used for separation.[3]
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid to improve ionization.[3][5]
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]
- Injection Volume: 5-10 µL.[5]

MS/MS Parameters (Typical):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for **tridemorph**. [5][6]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the ionized **tridemorph** molecule) to specific product ions.[1]
- Precursor and Product Ions for **Tridemorph**: The specific m/z values for the precursor and product ions should be determined by direct infusion of a **tridemorph** standard.

Quantitative Data

The performance of the analytical method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity.

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Banana & Orange	0.01 mg/kg	[6] [7]
Limit of Quantification (LOQ)	Banana & Orange	0.05 mg/kg	[6] [7]
Recovery	Banana & Orange (spiked at 0.05 and 1 mg/kg)	83 - 99%	[6] [7]
Relative Standard Deviation (RSD)	Banana & Orange	< 13%	[6] [7]
Linearity (Calibration Range)	Solvent	1 - 100 ng/mL	[6] [7]

Alternative Method: Simple Acetone Extraction

For some applications, a simpler extraction method using acetone can be employed, which is particularly useful for rapid screening.

Experimental Protocol:

- Homogenization: Homogenize the fruit sample as described in the QuEChERS protocol.
- Extraction:
 - Weigh a representative amount of the homogenized sample.
 - Add acetone and blend at high speed.[\[6\]](#)
- Dilution and Injection:
 - Dilute the acetone extract (e.g., five-fold) with a suitable solvent.[\[6\]](#)
 - Inject the diluted extract directly into the LC-MS/MS system without further clean-up.[\[6\]](#)

Quantitative Data (Acetone Extraction):

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Banana & Orange	0.01 mg/kg	[6]
Limit of Quantification (LOQ)	Banana & Orange	0.05 mg/kg	[6]
Recovery	Banana & Orange (spiked at 0.05 and 1 mg/kg)	83 - 99%	[6]
Relative Standard Deviation (RSD)	Banana & Orange	< 13%	[6]

Visualized Experimental Workflow



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Caption: Workflow for **Tridemorph** Residue Analysis in Fruit using QuEChERS and LC-MS/MS.

Conclusion

The described LC-MS/MS method, particularly when coupled with QuEChERS sample preparation, provides a reliable and sensitive approach for the determination of **tridemorph** residues in various fruit matrices. The method demonstrates excellent performance characteristics, meeting the requirements for regulatory monitoring and food safety assessment. The choice between the comprehensive QuEChERS protocol and the simpler acetone extraction will depend on the specific analytical needs, matrix complexity, and desired throughput.

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